
1H-Pyrazole, 3-(2,4,6-trimethylphenyl)-
Descripción general
Descripción
“1H-Pyrazole, 3-(2,4,6-trimethylphenyl)-” is a derivative of Pyrazole . Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine give 3,5-dimethylpyrazole .Molecular Structure Analysis
The molecular structure of Pyrazole is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The structure of “1H-Pyrazole, 3-(2,4,6-trimethylphenyl)-” would be similar, with the addition of a 2,4,6-trimethylphenyl group attached to the 3-position of the pyrazole ring.Chemical Reactions Analysis
Pyrazoles have tautomerism because of the moving C-N double bond inside the heterocycle . Pyrazole’s 1H-tautomer is known as 1H-pyrazole . It is a base of a pyrazolium conjugate. It is an acid conjugate of pyrazol-1-ide .Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 3-(2,4,6-trimethylphenyl)- is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
Studies have shown that 1H-Pyrazole, 3-(2,4,6-trimethylphenyl)- can have significant effects on biochemical and physiological processes in the body. It has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. It has also been shown to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1H-Pyrazole, 3-(2,4,6-trimethylphenyl)- in lab experiments is its unique properties and potential applications. However, one limitation is that it may not be readily available or affordable for some researchers.
Direcciones Futuras
There are several future directions for research on 1H-Pyrazole, 3-(2,4,6-trimethylphenyl)-. One area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. Another area of interest is its use as a ligand in metal-catalyzed reactions. Additionally, further studies may be needed to fully understand its mechanism of action and potential side effects.
In conclusion, 1H-Pyrazole, 3-(2,4,6-trimethylphenyl)- is a chemical compound that has several potential applications in scientific research. Its unique properties and potential therapeutic benefits make it an interesting area of study for researchers. Further research is needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
1H-Pyrazole, 3-(2,4,6-trimethylphenyl)- has several potential applications in scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been used as a ligand in metal-catalyzed reactions and as a building block for the synthesis of other compounds.
Propiedades
IUPAC Name |
5-(2,4,6-trimethylphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-6-9(2)12(10(3)7-8)11-4-5-13-14-11/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZMYYFCKIVTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=NN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477948 | |
| Record name | 1H-Pyrazole, 3-(2,4,6-trimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150050-03-6 | |
| Record name | 1H-Pyrazole, 3-(2,4,6-trimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





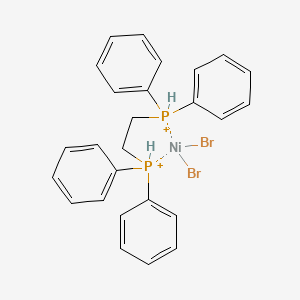


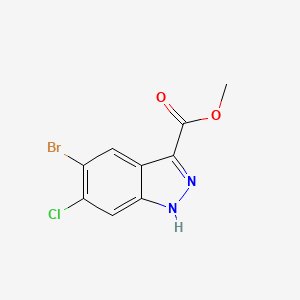


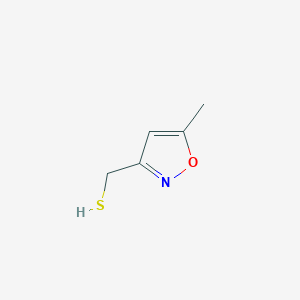
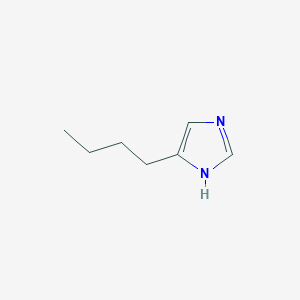

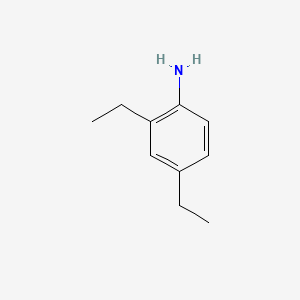

![1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide](/img/structure/B3047887.png)